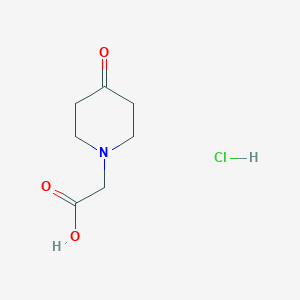

(4-Oxo-piperidin-1-YL)-acetic acid hydrochloride

Description

Significance of Piperidine (B6355638) Derivatives in Organic and Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in the field of medicinal chemistry. nih.gov Its derivatives are integral to the design and synthesis of a vast number of pharmaceuticals and naturally occurring alkaloids. The prevalence of this scaffold is attributed to its ability to provide a flexible yet conformationally defined framework, which is ideal for interacting with biological targets like receptors and enzymes.

Piperidine-containing compounds exhibit a wide array of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and antiarrhythmic effects. The versatility of the piperidine structure allows chemists to modify its physicochemical properties, such as lipophilicity and basicity, to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, the development of novel synthetic methods to create functionalized piperidines remains an area of intensive research. nih.gov

Strategic Importance of 4-Oxopiperidine Moiety as a Synthetic Building Block

Within the diverse family of piperidine derivatives, the 4-oxopiperidine moiety (also known as a 4-piperidone) stands out as a particularly strategic building block in organic synthesis. The ketone functional group at the C4 position serves as a versatile handle for a multitude of chemical transformations. It readily participates in reactions such as nucleophilic additions, condensations, and reductive aminations, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. rsc.org

The presence of the carbonyl group also influences the reactivity of the adjacent positions on the ring, facilitating further functionalization. The 4-oxopiperidine scaffold is a key intermediate in the synthesis of various biologically active compounds, where the ketone is often a precursor to other functional groups or is incorporated into a larger, more complex ring system. rsc.orgresearchgate.net Its utility is frequently demonstrated in multicomponent reactions, which enable the rapid assembly of complex molecules from simple starting materials. researchgate.net

Overview of Acid-Functionalized Piperidine Structures in Chemical Synthesis

The synthesis of these acid-functionalized piperidines can be achieved through various routes, including the alkylation of the piperidine nitrogen with a haloacetic acid or its ester, followed by hydrolysis. chemicalbook.com These structures are valuable intermediates for creating peptidomimetics, ligands for metal catalysts, and complex drug candidates. The presence of both a basic nitrogen (which can be protonated) and an acidic carboxyl group makes these compounds zwitterionic at certain pH ranges, a property that can be crucial for biological applications.

Research Context and Scope of the (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride Compound

This compound is a bifunctional synthetic intermediate that combines the key features of a 4-oxopiperidine ring and an N-acetic acid side chain. Its hydrochloride salt form enhances stability and solubility in aqueous media, making it convenient for use in various reaction conditions.

The primary research context for this compound is as a building block for the synthesis of more complex molecules, particularly in the field of drug discovery. It serves as a scaffold to which other molecular fragments can be attached. For instance, the ketone at the C4 position can be used to build spirocyclic systems or to introduce substituents via reactions like the Wittig or Horner-Wadsworth-Emmons olefination. Simultaneously, the carboxylic acid group can be coupled with amines to form amides, extending the molecular structure from the nitrogen atom.

A documented synthesis route involves the reaction of 4-oxopiperidinium chloride (or its hydrate, 4,4-piperidinediol hydrochloride) with chloroacetic acid in the presence of a base like potassium carbonate. chemicalbook.comchemicalbook.com This straightforward preparation makes it an accessible starting material for constructing libraries of compounds for high-throughput screening or for the targeted synthesis of specific pharmaceutical agents.

Physicochemical and Synthetic Data

The following tables provide key data for this compound and a summary of a reported synthesis method.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 218772-96-4 | scbt.com |

| Molecular Formula | C₇H₁₁NO₃·HCl | scbt.com |

| Molecular Weight | 193.63 g/mol | scbt.com |

Table 2: Example Synthesis Data

| Reactants | Reagents/Conditions | Product | Yield | Purity | Source |

|---|

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-oxopiperidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.ClH/c9-6-1-3-8(4-2-6)5-7(10)11;/h1-5H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZMBUUCNROABF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185300-59-7 | |

| Record name | 1-Piperidineacetic acid, 4-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Route Optimization

Established Synthetic Routes for (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride

The traditional syntheses of the target compound primarily rely on the functionalization of a pre-existing piperidin-4-one core. These methods are valued for their straightforwardness and utilization of readily available starting materials.

Reaction of Piperidin-4-one Hydrochloride with Chloroacetic Acid

A primary and well-documented method for the synthesis of this compound involves the direct N-alkylation of piperidin-4-one hydrochloride with chloroacetic acid. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed and to deprotonate the secondary amine of the piperidin-4-one, thereby facilitating its nucleophilic attack on the electrophilic carbon of chloroacetic acid.

The reaction is generally performed in an aqueous medium. A common procedure involves dissolving piperidin-4-one hydrochloride and a base, such as potassium carbonate, in water. Chloroacetic acid is then added to this mixture. The reaction is typically heated to a temperature range of 60-75°C for several hours to ensure complete conversion. Upon cooling and acidification with hydrochloric acid, the desired product, this compound, precipitates as a white solid and can be isolated by filtration. This method is known for its high yields, often exceeding 90%.

| Starting Material | Reagent | Base | Solvent | Temperature | Reaction Time | Yield |

| Piperidin-4-one hydrochloride | Chloroacetic acid | Potassium carbonate | Water | 60-75°C | 4-6 hours | ~92% |

Alternative Alkylation and Oxidation Approaches

Beyond the direct use of chloroacetic acid, alternative alkylating agents and synthetic strategies have been explored. One such approach involves the use of bromoacetic acid esters, like tert-butyl bromoacetate, in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). This reaction proceeds via a similar N-alkylation mechanism. The resulting ester, tert-butyl 2-(4-oxopiperidin-1-yl)acetate, can then be hydrolyzed under acidic conditions to yield the final carboxylic acid.

In a different strategic vein, oxidation methods can be employed, starting from a suitably N-substituted piperidine (B6355638) that does not yet contain the 4-oxo functionality. For instance, a precursor like N-(carboxymethyl)piperidin-4-ol could be oxidized to the corresponding ketone. Various oxidizing agents are available for such transformations, including Swern oxidation, Dess-Martin periodinane, or chromium-based reagents. However, the choice of oxidant must be compatible with the other functional groups present in the molecule.

Furthermore, the oxidation of N-alkyl substituted 4-piperidones to introduce unsaturation, followed by further functionalization, represents another set of alternative approaches. Reagents like mercuric acetate and 2-iodoxybenzoic acid (IBX) have been shown to be effective in the oxidation of N-substituted 4-piperidones to the corresponding α,β-unsaturated ketones (dihydropyridinones) arkat-usa.orgnih.gov. While not a direct synthesis of the target compound, these intermediates open up pathways for conjugate additions and other modifications that could lead to the desired structure. The Polonovski reaction has also been investigated for such oxidations, though it has been reported to result in lower yields of the desired vinylogous amide arkat-usa.org.

| Starting Material | Reagent | Base/Solvent | Intermediate | Subsequent Step |

| Piperidin-4-one hydrochloride | tert-Butyl bromoacetate | K2CO3 / DMF | tert-Butyl (4-oxo-piperidin-1-yl)acetate | Acidic hydrolysis |

| N-(carboxymethyl)piperidin-4-ol | Oxidizing agent (e.g., Swern, DMP) | - | (4-Oxo-piperidin-1-YL)-acetic acid | - |

| N-Alkyl-4-piperidone | Mercuric acetate or IBX | - | N-Alkyl-2,3-dihydro-4-pyridone | Further functionalization |

Advanced Strategies for Piperidine Ring Construction and Functionalization

In contrast to functionalizing a pre-formed piperidine ring, advanced synthetic strategies focus on constructing the 4-oxopiperidine core itself through various cyclization reactions. These methods offer greater control over the substitution pattern and stereochemistry of the final product.

Intramolecular Cyclization Approaches for 4-Oxopiperidines

Intramolecular cyclization is a powerful tool for the synthesis of cyclic compounds, including 4-oxopiperidines. These reactions involve the formation of the piperidine ring from an acyclic precursor containing all the necessary atoms. The mode of cyclization can be broadly categorized based on the nature of the catalyst or promoter used, typically acidic or basic conditions.

Acid-mediated cyclizations are a prominent method for the stereoselective synthesis of substituted 4-oxopiperidines. A notable example is the 6-endo-trig cyclization of amine-substituted enones. In this approach, an acyclic precursor containing an amine and an enone moiety is treated with an acid. The acid protonates the enone, activating it towards nucleophilic attack by the tethered amine. This intramolecular reaction leads to the formation of the six-membered piperidine ring.

Base-mediated intramolecular cyclizations offer an alternative and complementary approach to the synthesis of 4-oxopiperidines. These reactions often proceed through a Michael-type addition mechanism. For instance, a synthetic route to cis-2-methyl-4-oxo-6-alkylpiperidines has been developed utilizing a 6-endo-trig cyclization of (E)-enones.

In this strategy, a base is used to deprotonate a suitable precursor, generating a nucleophile that then attacks an intramolecular electrophilic center, such as the β-carbon of an α,β-unsaturated ketone. This base-mediated intramolecular cyclization has been shown to be effective for both alkyl- and aryl-substituted enones, affording the corresponding 4-oxopiperidines in high yields, typically between 80-89% beilstein-journals.org.

| Cyclization Type | Key Precursor | Conditions | Product Stereochemistry |

| Acid-Mediated 6-Endo-Trig | Amine-substituted enone | Acidic | trans-disubstituted |

| Base-Mediated Intramolecular | (E)-enone with a tethered nucleophile | Basic | cis-disubstituted |

Reductive Amination Protocols in Piperidine Synthesis

Reductive amination is a cornerstone in the synthesis of piperidine rings and for introducing substituents onto the nitrogen atom. masterorganicchemistry.com This powerful transformation involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.net The versatility of this method is enhanced by the wide array of available reducing agents and reaction conditions that can be tailored to specific substrates. researchgate.net

One common approach for synthesizing the piperidine ring itself is through a double reductive amination of a dicarbonyl compound with an amine. chim.it For the synthesis of N-substituted piperidones like the parent structure of the title compound, reductive amination is typically used to introduce the acetic acid moiety. This involves reacting a pre-formed 4-piperidone (B1582916) with a glyoxylic acid equivalent, followed by reduction.

Key to the success of reductive amination is the choice of reducing agent, which must selectively reduce the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.com Several reagents are commonly employed for this purpose.

Common Reducing Agents in Reductive Amination:

| Reducing Agent | Typical Solvents | Characteristics | Citations |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild and selective; often the reagent of choice. Sensitive to water and not compatible with methanol (B129727). | masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective and not water-sensitive, but concerns exist due to the toxicity of cyanide byproducts. Lewis acids may be added for less reactive substrates. | masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can also reduce the starting aldehyde/ketone, so it is typically added after the imine has fully formed. | commonorganicchemistry.com |

| Hydrogen (H₂) with Metal Catalyst (e.g., Pd/C) | Various | Can be used in "one-pot" processes but often requires pressure and specialized equipment. | chim.it |

The selection among these reagents depends on the specific substrates, desired reaction conditions (e.g., pH), and scalability considerations. masterorganicchemistry.comresearchgate.net

Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis offers powerful and versatile methods for constructing piperidine rings. nih.gov These reactions often provide access to complex and highly substituted piperidines with high levels of control. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, are fundamental in modern organic synthesis and have been applied to piperidine synthesis. mdpi.comthieme-connect.com For instance, a one-pot sequential Suzuki–Miyaura coupling followed by hydrogenation can yield functionalized piperidines under mild conditions. nih.gov The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is another effective method for creating C-C bonds in the synthesis of piperidine derivatives. mdpi.comthieme-connect.com

Annulation, or ring-forming, reactions are a direct approach to the piperidine core. nih.gov A notable example is the [5+1] annulation method catalyzed by iridium(III). This process involves a sequence of hydroxyl oxidation, amination, and imine reduction, forming two new C-N bonds to construct the piperidine ring stereoselectively. nih.gov Gold- and copper-catalyzed reactions have also been employed, such as the tandem hydroamination-semipinacol process to create substituted piperidines from amino alkynones. mdpi.com

Examples of Metal-Catalyzed Reactions in Piperidine Synthesis:

| Reaction Type | Catalyst System (Example) | Description | Citations |

| Negishi Coupling | Pd(dba)₂ / SPhos | Diastereoselective coupling of piperidinylzinc reagents with aryl iodides to form 2,4-disubstituted piperidines. | thieme-connect.com |

| Suzuki-Miyaura Coupling | PdCl₂(dppf) | Coupling of boronic acids with organic halides, can be used to functionalize precursors prior to ring formation or hydrogenation. | nih.govmdpi.com |

| Annulation | Iridium(III) complexes | [5+1] annulation via a hydrogen borrowing cascade to form the piperidine ring from simpler components. | nih.gov |

| Hydroamination/Cyclization | Au(I)/Cu(II) co-catalysis | Tandem reaction of amino alkynones to afford functionalized piperidines. | mdpi.com |

Chemo- and Regioselectivity Considerations in Synthesis

Achieving high levels of chemo- and regioselectivity is a significant challenge in the synthesis of functionalized piperidines. nih.gov Chemoselectivity involves differentiating between similar functional groups, while regioselectivity concerns the control of reaction site in molecules with multiple reactive positions. d-nb.info

In the context of (4-Oxo-piperidin-1-YL)-acetic acid, a key chemoselectivity challenge is the selective reaction at the nitrogen atom without interference from the ketone carbonyl group, or vice-versa. For instance, during N-alkylation with an acetic acid equivalent, conditions must be chosen to favor amine nucleophilicity over enolate formation at the α-carbon of the ketone.

Regioselectivity becomes critical when synthesizing substituted piperidine rings. nih.gov For example, in the functionalization of a pre-existing piperidine ring, directing the incoming substituent to the desired position (e.g., C2, C3, or C4) is paramount. d-nb.info Catalyst control is a powerful strategy to achieve this. Different rhodium catalysts, for instance, can direct C-H functionalization to either the C2 or C4 position of a piperidine ring, depending on the catalyst's ligand structure and the nature of the N-protecting group. d-nb.info

Computational tools, such as the distortion/interaction model, can be used to predict and rationalize the regioselectivity observed in reactions involving strained intermediates like piperidynes. nih.gov This model suggests that the ground-state geometry of the reactive intermediate is pre-distorted toward one of the possible transition states, thus influencing the final product distribution. nih.gov

Protective Group Strategies in Piperidine Chemistry

Protective groups are indispensable tools in the multistep synthesis of complex molecules like piperidine derivatives. researchgate.netnih.gov They temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions. nih.gov The selection, application, and removal of these groups are crucial for a successful synthetic sequence. creative-peptides.com

N-Boc Protection/Deprotection Methodologies

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the nitrogen atom in piperidine synthesis. researchgate.netnih.gov Its popularity stems from its ease of installation (typically using di-tert-butyl dicarbonate, Boc₂O) and its stability under a wide range of conditions, including nucleophilic attack and basic hydrolysis. nih.govcreative-peptides.com

The removal, or deprotection, of the N-Boc group is most commonly achieved under acidic conditions. nih.gov Strong acids readily cleave the carbamate to release the free amine, carbon dioxide, and tert-butanol (which subsequently forms isobutylene). nih.gov

Common N-Boc Deprotection Reagents and Conditions:

| Reagent | Conditions | Notes | Citations |

| Trifluoroacetic Acid (TFA) | Typically 50% TFA in a solvent like Dichloromethane (DCM) at room temperature. | Highly effective and common in solid-phase peptide synthesis. | creative-peptides.compeptide.com |

| Hydrochloric Acid (HCl) | Anhydrous HCl in a non-protic solvent like dioxane or diethyl ether. | A strong acid that provides clean deprotection. | nih.gov |

| Thermal Deprotection | High temperature (e.g., >200 °C) in a suitable solvent under continuous flow conditions. | An acid-free method that can offer selective deprotection based on the electronic nature of the amine. | nih.gov |

Other Protective Group Applications in Synthetic Sequences

While the Boc group is prevalent, a variety of other N-protecting groups are employed in piperidine chemistry, often chosen for their orthogonal deprotection conditions relative to Boc and other groups in the molecule. creative-peptides.com

Fmoc (9-Fluorenylmethyloxycarbonyl) group: This group is stable to acidic conditions but is readily removed by treatment with a mild base, most commonly a solution of piperidine in DMF. creative-peptides.com This orthogonality makes it extremely valuable in syntheses where acid-labile groups (like tert-butyl esters or Boc groups) must be preserved.

Trt (Triphenylmethyl or Trityl) group: The Trt group is highly sensitive to acid and can be removed under very mild acidic conditions (e.g., 1% TFA in DCM) that often leave Boc groups intact, allowing for selective deprotection. creative-peptides.com

oNbs (o-Nitrobenzenesulfonyl) group: Sulfonamide-based protecting groups like oNbs are very robust but can be removed under specific nucleophilic conditions, such as treatment with thiols, providing another layer of orthogonality. ug.edu.pl

The strategic use of these and other protective groups allows for the sequential, controlled manipulation of different functionalities within the molecule, enabling the construction of complex piperidine-containing targets. nih.gov

Green Chemistry Principles in the Synthesis of Oxo-Piperidine Acetic Acid Derivatives

The application of green chemistry principles to pharmaceutical synthesis is of growing importance, aiming to reduce environmental impact and improve safety and efficiency. rasayanjournal.co.in In the synthesis of oxo-piperidine derivatives, several green strategies have been developed. nih.govfigshare.com

One key approach is the development of synthetic routes that avoid hazardous reagents and solvents. nih.gov An efficient, green synthesis of N-substituted piperidones has been developed that presents significant advantages over classical methods like the Dieckmann condensation. figshare.comresearchgate.net Such methods may involve one-pot procedures that minimize waste by reducing the number of intermediate isolation and purification steps. rasayanjournal.co.in

The use of alternative energy sources, such as microwave irradiation and ultrasound, can accelerate reaction rates, improve yields, and reduce the formation of byproducts. rasayanjournal.co.innih.gov Solvent-free, or "neat," reaction conditions and the use of water as a solvent are also central tenets of green chemistry that are being explored for heterocyclic synthesis. rasayanjournal.co.in Furthermore, replacing traditional reagents with more environmentally benign alternatives is a key focus. For example, in solid-phase synthesis, which often uses piperidine for Fmoc deprotection, research is underway to find viable, less hazardous replacements. rsc.org

Key Green Chemistry Strategies:

| Principle | Application in Piperidine Synthesis | Citations |

| Atom Economy | One-pot reactions and multicomponent reactions that incorporate most atoms from the reactants into the final product. | rasayanjournal.co.in |

| Safer Solvents & Reagents | Replacing hazardous solvents with greener alternatives (e.g., water, ethanol) or running reactions solvent-free. Developing alternatives to toxic reagents. | rasayanjournal.co.innih.govrsc.org |

| Energy Efficiency | Using microwave or ultrasonic irradiation to reduce reaction times and energy consumption compared to conventional heating. | rasayanjournal.co.innih.gov |

| Catalysis | Employing catalytic reagents (which are used in small amounts and can be recycled) instead of stoichiometric reagents. | rasayanjournal.co.in |

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and economically viable. rasayanjournal.co.in

Chemical Reactivity and Derivatization Studies

Reactions at the 4-Oxo Group

The ketone carbonyl at the C-4 position is a primary site for derivatization, susceptible to nucleophilic attack and condensation reactions. Its reactivity is central to the construction of novel piperidine-based scaffolds.

The 4-oxo group can be readily reduced to a hydroxyl group, yielding 4-hydroxypiperidine (B117109) derivatives. This transformation is commonly achieved using various reducing agents, with the choice of reagent influencing stereoselectivity and functional group tolerance.

Hydride Reductions: Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for the reduction of ketones to secondary alcohols. wikipedia.orgorganic-chemistry.org In solvents like methanol (B129727) or ethanol, it efficiently converts the 4-oxo group to a hydroxyl function. The combination of NaBH₄ with methanol can sometimes lead to the reduction of both the ketone and ester groups in certain substrates. researchgate.net For enhanced selectivity, particularly in the presence of other reducible groups like α,β-unsaturated systems, the Luche reduction (NaBH₄ with a cerium salt like CeCl₃) can be employed to favor 1,2-reduction of the ketone. wikipedia.org

Catalytic Hydrogenation: The ketone can also be reduced via catalytic hydrogenation. This method involves hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel. nih.gov Asymmetric hydrogenation using chiral catalysts, for instance, iridium-BINAP systems, can afford enantioenriched piperidine (B6355638) derivatives by converting related pyridine (B92270) precursors into chiral piperidines. acs.orgnih.gov

Table 1: Common Reducing Agents for the 4-Oxo Group

| Reagent/System | Product | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 4-Hydroxypiperidine | Mild, selective for aldehydes and ketones. wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Hydroxypiperidine | Powerful, reduces esters and amides as well. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | 4-Hydroxypiperidine | Can be used for stereoselective reductions. nih.gov |

The carbonyl group is an electrophilic center that readily participates in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds at the C-4 position.

Imine and Enamine Formation: The ketone can react with primary amines to form an imine (Schiff base) intermediate, which is central to reductive amination protocols. Using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), this imine can be reduced in situ to form a 4-aminopiperidine (B84694) derivative. wikipedia.orgscispace.com

Knoevenagel Condensation: This reaction involves the condensation of the ketone with active methylene (B1212753) compounds (compounds with two electron-withdrawing groups attached to a CH₂ group), such as malononitrile (B47326) or ethyl cyanoacetate. wikipedia.org The reaction is typically catalyzed by a weak base like piperidine or pyrrolidine, often with acetic acid as a co-catalyst, and results in a C-4 alkylidene-substituted piperidine. nih.govacs.orgresearchgate.netjuniperpublishers.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting the 4-oxo group into an exocyclic double bond (an alkylidene group). organic-chemistry.org This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent), which attacks the ketone to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com This allows for the introduction of a wide variety of substituents at the 4-position.

Transformations Involving the Piperidine Nitrogen

While the piperidine nitrogen in the title compound is already a tertiary amine, understanding its formation and potential cleavage is crucial for synthetic design.

The title compound is synthesized by the N-alkylation of 4-piperidone (B1582916) with an acetic acid equivalent. The general class of N-substituted 4-piperidones is accessible through several synthetic routes.

Synthesis via N-Alkylation: A primary method for preparing the title compound involves the reaction of 4-oxopiperidinium chloride with chloroacetic acid. chemicalbook.com More broadly, N-substituted 4-piperidones are synthesized by reacting a primary amine with 1,5-dichloro-3-pentanone in a cyclization reaction. google.com

N-Acylation: While the title compound cannot be further acylated at the nitrogen, related piperidine derivatives are readily acylated. For instance, N-unsubstituted 3,5-bis(ylidene)-4-piperidones can be acylated with reagents like acryloyl chloride or isocyanates to introduce various functional groups. nih.gov Similarly, 1-benzyl-4-anilinopiperidine-4-carboxylic acid methyl ester can be acylated with propionyl chloride. researchgate.net

Table 2: Synthetic Routes to N-Substituted 4-Piperidones

| Reactants | Product | Reaction Type |

|---|---|---|

| 4-Oxopiperidinium chloride + Chloroacetic acid | (4-Oxo-piperidin-1-YL)-acetic acid | N-Alkylation chemicalbook.com |

| Primary amine + 1,5-Dichloro-3-pentanone | N-Substituted-4-piperidone | Cyclization google.com |

The piperidine ring can be cleaved through specific chemical reactions, which are often used in structural elucidation of alkaloids and in synthetic degradation pathways.

Hofmann Elimination: This classical reaction sequence involves the exhaustive methylation of the piperidine nitrogen with excess methyl iodide to form a quaternary ammonium (B1175870) salt. byjus.com Treatment with a base like silver oxide generates a quaternary ammonium hydroxide, which upon heating, undergoes an E2 elimination reaction to cleave the ring and form an alkene. wikipedia.orgmasterorganicchemistry.comlibretexts.org The elimination typically follows the "Hofmann rule," favoring the formation of the least substituted alkene. organicchemistrytutor.com

Emde Degradation: This method is an alternative for cleaving quaternary ammonium salts, particularly when Hofmann elimination is not feasible (e.g., lack of a β-hydrogen). The degradation is achieved by reduction with sodium amalgam or lithium aluminum hydride. wikipedia.orgbrahmanandcollege.org.in

Modern Methods: More recent methods for piperidine ring cleavage include photoredox-catalyzed reactions. These processes can involve single-electron transfer to an amide derivative of the piperidine, followed by selective C-N bond cleavage under mild, visible-light-induced conditions. researchgate.net

Modifications of the Acetic Acid Moiety

The carboxylic acid group provides another handle for derivatization, allowing for the extension of the side chain and the introduction of new functionalities through standard carboxylic acid chemistry.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. A general procedure for the esterification of a similar compound, (R)-(-)-phenylpiperidin-1-yl-acetic acid, has been described, highlighting a common transformation for this functional group. researchgate.net

Amide Formation: The acetic acid moiety can be coupled with primary or secondary amines to form amides. This is typically achieved by first activating the carboxylic acid with a coupling reagent (e.g., DCC, EDC, HATU) to form an active ester, which then reacts with the amine. This is a fundamental reaction in the synthesis of peptides and other complex molecules. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol. This requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting 2-(4-oxopiperidin-1-yl)ethanol opens up further avenues for derivatization at the hydroxyl group.

Introduction of Stereocenters and Stereoselective Transformations

The ketone at the C-4 position of the piperidine ring is a prime target for introducing stereocenters. Stereoselective reduction of this ketone to a hydroxyl group creates a chiral center, leading to the formation of diastereomeric or enantiomeric piperidin-4-ol derivatives.

A notable strategy involves a one-pot synthesis of substituted piperidin-4-ols from piperidin-4-one precursors. nih.gov This method can employ a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov Such transformations are highly valuable as they can exhibit excellent diastereoselectivity, allowing for precise control over the stereochemistry of the final product. nih.gov For example, the reduction of the ketone can be controlled to favor the formation of either cis or trans isomers with respect to other substituents on the piperidine ring. The ability to achieve enantioselective synthesis, for instance by using chiral starting materials, further enhances the utility of this approach in preparing optically pure compounds. nih.gov The resulting chiral alcohol provides an additional functional handle for further diversification.

Table 3: Example of Stereoselective Transformation

| Starting Material | Reaction Type | Key Transformation | Stereochemical Outcome |

|---|---|---|---|

| N-substituted Piperidin-4-one | Chemoselective Reduction | C=O → CH-OH | High diastereoselectivity (e.g., formation of all-cis isomers) nih.gov |

Functionalization for Scaffold Diversification

The structural features of (4-Oxo-piperidin-1-YL)-acetic acid make it an excellent scaffold for chemical library synthesis and scaffold diversification. The three distinct functional regions—the C4-keto group, the acetic acid side chain, and the piperidine nitrogen—can be selectively modified to generate a wide array of derivatives. scbt.com

C4-Keto Group: As mentioned, this group can be stereoselectively reduced to a hydroxyl group, which can then be further derivatized through etherification or esterification. nih.gov It can also undergo reactions such as reductive amination to introduce new nitrogen-containing substituents at the C-4 position.

Carboxylic Acid: This group is a versatile handle for diversification. Beyond the ester and amide formations previously discussed, it can be converted into other functional groups. For instance, it can be transformed into a hydrazide, which can then be cyclized to form heterocycles like oxadiazoles. google.com

Piperidine Nitrogen: The tertiary amine is integral to the structure. In related scaffolds, the piperidine nitrogen serves as a key attachment point for building out complex side chains, a strategy used in the development of novel bioactive agents. researchgate.net For example, N-acylation or N-alkylation can be performed on related piperidine cores to explore structure-activity relationships. researchgate.net

This modular approach allows for the systematic modification of the core structure, enabling the exploration of chemical space to optimize properties for applications in drug discovery and materials science. nih.govresearchgate.net

Table 4: Functionalization Strategies for Scaffold Diversification

| Reactive Site | Type of Transformation | Resulting Functional Group/Structure |

|---|---|---|

| C4-Keto Group | Stereoselective Reduction | Chiral secondary alcohol nih.gov |

| C4-Keto Group | Reductive Amination | Substituted C4-amine |

| Carboxylic Acid | Amide Coupling | Amide, Peptide researchgate.net |

| Carboxylic Acid | Heterocycle Formation | Oxadiazole (via hydrazide) google.com |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride, ¹H NMR, ¹³C NMR, and 2D-NMR techniques are instrumental in confirming its molecular structure.

¹H NMR Spectroscopy Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a typical ¹H NMR spectrum of this compound, specific chemical shifts (δ) are expected for the different types of protons present in the molecule. Due to the presence of the acidic proton from the hydrochloride and the carboxylic acid, the spectrum is often recorded in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

The expected proton signals are as follows:

Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly dependent on the solvent and concentration. It typically appears as a broad singlet at a downfield region, often above 10 ppm.

Methylene (B1212753) Protons of the Acetic Acid Group (-CH₂-COOH): These protons are adjacent to the nitrogen atom and the carbonyl group of the acetic acid moiety, leading to a downfield shift. They would likely appear as a singlet.

Piperidine (B6355638) Ring Protons: The protons on the piperidine ring are diastereotopic due to the presence of the ketone. The four protons adjacent to the nitrogen atom (positions 2 and 6) would be shifted downfield compared to the four protons adjacent to the carbonyl group (positions 3 and 5). These would likely appear as complex multiplets.

A hypothetical ¹H NMR data table is presented below, illustrating the expected chemical shifts and multiplicities.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | > 10 | Broad Singlet |

| -CH₂-COOH | ~ 3.5 - 4.0 | Singlet |

| Piperidine H-2, H-6 | ~ 3.0 - 3.5 | Multiplet |

| Piperidine H-3, H-5 | ~ 2.5 - 3.0 | Multiplet |

¹³C NMR Spectroscopy Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The anticipated signals for the carbon atoms are:

Carbonyl Carbon (Ketone, C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of 200-210 ppm.

Carboxylic Acid Carbon (-COOH): This carbonyl carbon is also deshielded and is expected to resonate in the region of 170-180 ppm.

Methylene Carbon of the Acetic Acid Group (-CH₂-COOH): This carbon, being attached to a nitrogen atom, will be found in the range of 50-60 ppm.

Piperidine Ring Carbons: The carbon atoms of the piperidine ring will have distinct chemical shifts. The carbons adjacent to the nitrogen (C-2 and C-6) will appear in a similar region to the methylene carbon of the acetic acid group. The carbons adjacent to the ketone (C-3 and C-5) will be slightly further downfield.

A representative table of expected ¹³C NMR chemical shifts is provided below.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone) | 200 - 210 |

| -COOH | 170 - 180 |

| -CH₂-COOH | 50 - 60 |

| Piperidine C-2, C-6 | 50 - 60 |

| Piperidine C-3, C-5 | 40 - 50 |

2D-NMR Techniques in Complex Structure Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning the proton and carbon signals, especially for complex molecules. A COSY spectrum would show correlations between adjacent protons, helping to trace the connectivity within the piperidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular weight of the free base is 157.17 g/mol . The hydrochloride salt would have a molecular weight of 193.63 g/mol .

In a typical mass spectrum, a molecular ion peak ([M+H]⁺) corresponding to the protonated free base would be observed. The fragmentation of this ion would provide structural information. Common fragmentation pathways could include the loss of the carboxylic acid group, or cleavage of the piperidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C=O stretch (Ketone) | ~ 1715 |

| C=O stretch (Carboxylic Acid) | ~ 1700 |

| C-N stretch | 1250 - 1020 |

| N-H stretch (from HCl salt) | 2700 - 2250 (broad) |

The broad O-H stretch is a hallmark of a carboxylic acid. The two distinct C=O stretches for the ketone and the carboxylic acid might overlap, appearing as a single broad, strong peak. The N-H stretch from the protonated amine (as the hydrochloride salt) would also be a notable feature.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

[Content could not be generated due to a lack of specific research data.]

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. Such studies on piperidin-4-one analogs offer a foundational understanding of their geometry, reactivity, and spectroscopic behavior.

Geometry Optimization and Conformational Analysis

The conformational landscape of the piperidine (B6355638) ring is a critical determinant of a molecule's biological activity. For piperidin-4-one derivatives, the ring can adopt various conformations, such as chair, boat, and twist-boat forms. The presence of substituents on the nitrogen and at other positions on the ring significantly influences the conformational preference.

Studies on N-acyl-2,6-diphenylpiperidin-4-one oximes have shown that these compounds tend to exist largely in boat conformations, with one of the phenyl groups occupying a flagpole position. researchgate.net This is in contrast to many simple piperidine derivatives that favor a chair conformation. The choice of conformation is dictated by a delicate balance of steric and electronic effects. For instance, in 4-substituted piperidines, the conformational free energies are nearly identical to analogous cyclohexanes, but protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer for polar substituents. nih.gov In the case of N-acylpiperidines with a 2-substituent, the twist-boat conformation is found to be only about 1.5 kcal/mol less favorable than the chair conformation, indicating that multiple conformations may be accessible under physiological conditions. nih.gov

For (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride, it is expected that the piperidin-4-one ring would predominantly adopt a chair conformation. However, the N-substituent, the acetic acid hydrochloride group, could influence this preference, and detailed conformational analysis would be necessary to determine the lowest energy conformer.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a description of the electron density in terms of localized orbitals.

In studies of piperidin-4-one derivatives, NBO analysis has been used to understand the intramolecular interactions that stabilize certain conformations. For example, in fluorinated piperidine derivatives, hyperconjugation plays a role in stabilizing axial fluorine conformers. researchgate.net NBO analysis can also elucidate the electronic exchanges between donor and acceptor compounds. jksus.org For 1-acetyl-4-piperidone, a closely related structure, computational studies including NBO analysis could provide insights into the electronic delocalization and stability of the molecule.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict spectroscopic parameters such as vibrational frequencies (FT-IR and Raman), and NMR chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental data to confirm the molecular structure.

For various piperidin-4-one derivatives, theoretical vibrational spectra have been calculated and show good agreement with experimental spectra, aiding in the assignment of vibrational modes. researchgate.netresearchgate.net Similarly, theoretical ¹H and ¹³C NMR chemical shifts have been computed for N-acyl-2r,6c-diphenylpiperidin-4-one oximes, which helped in elucidating their solution-state conformations. researchgate.net

Molecular Modeling and Docking Studies in Target Binding Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to understand how a ligand might interact with a biological target, typically a protein.

Numerous studies have employed molecular docking to investigate the binding modes of piperidine and piperidin-4-one derivatives to various biological targets. For instance, novel piperidine and piperazine (B1678402) derivatives of dichloroacetate (B87207) were designed and subjected to molecular docking studies to evaluate their interaction with pyruvate (B1213749) dehydrogenase kinases (PDKs). niscpr.res.in In another study, piperidine derivatives were investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2 through molecular docking and molecular dynamics simulations. nih.gov

New derivatives of piperidine bearing a 1,2,3-triazole ring have been synthesized, and their binding modes within the active site of the dopamine (B1211576) receptor D2 were predicted using molecular modeling. researchgate.netfigshare.com Similarly, piperazine derivatives have been studied as potent inhibitors of thymidine (B127349) phosphorylase, with molecular docking revealing strong hydrogen bonding networks with active site residues. nih.gov

For this compound, molecular docking studies would be invaluable in identifying potential biological targets and understanding the key interactions that govern its binding affinity. The 4-oxo group, the piperidine nitrogen, and the acetic acid moiety would likely be key pharmacophoric features involved in interactions with a target protein.

| Ligand Class | Target Protein | Key Interactions | Reference |

| Piperidine derivatives | SARS-CoV-2 Mpro | Hydrogen bonding, hydrophobic interactions | nih.gov |

| Piperidine-triazole derivatives | Dopamine D2 Receptor | Hydrogen bonding, π-π stacking | researchgate.netfigshare.com |

| Piperazine derivatives | Thymidine Phosphorylase | Hydrogen bonding networks | nih.gov |

This table provides examples of docking studies on analogous compounds and does not represent direct findings for this compound.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR), play a crucial role in modern SAR studies by developing mathematical models that relate chemical structure to biological activity.

QSAR models have been developed for various classes of piperidine derivatives. For example, a group-based QSAR model was created for piperidine-derived compounds that inhibit the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net In another study, QSAR models were proposed to predict the toxicity of piperidine derivatives against Aedes aegypti. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new compounds.

For piperidine derivatives targeting the bacterial ribosome, SAR studies have shown that the cis-1,3-diamine configuration is important for RNA recognition. ucsd.edu In the development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, SAR studies on piperidine derivatives aimed to improve their physicochemical properties while maintaining potency. nih.gov

Computational SAR studies on this compound and its analogs would involve systematically modifying the structure, for example, by changing the substituent on the nitrogen or altering the piperidinone ring, and then using computational methods to predict the effect of these changes on a specific biological activity. This approach can guide the synthesis of more potent and selective compounds.

Reaction Mechanism Elucidation and Transition State Analysis

Detailed computational studies elucidating the specific reaction mechanisms and transition states involved in the synthesis or reactions of this compound are not extensively available in publicly accessible scientific literature. Theoretical investigations into the formation of the N-C bond between the piperidinone ring and the acetic acid moiety, or the subsequent salt formation, would typically involve quantum chemical calculations.

Such studies would theoretically model the reactants, intermediates, transition states, and products. Key parameters that would be calculated include activation energies (Ea) and reaction enthalpies (ΔH). For a potential synthesis route, such as the reaction between 4-oxopiperidine and a haloacetic acid, computational analysis would identify the most plausible mechanistic pathway, likely a nucleophilic substitution. The transition state for this SN2 reaction would be characterized by the simultaneous formation of the N-C bond and the breaking of the C-halogen bond. The geometry and energy of this transition state are critical for understanding the reaction kinetics.

Table 1: Hypothetical Parameters for Transition State Analysis

| Parameter | Description | Theoretical Value |

| Ea | Activation Energy | Not available |

| ΔG‡ | Gibbs Free Energy of Activation | Not available |

| νi | Imaginary Frequency | Not available |

| Transition State Geometry | Key bond lengths and angles | Not available |

Note: The data in this table is hypothetical and serves as an example of what would be presented if computational studies were available. No experimental or calculated values for this compound have been reported in the searched literature.

Solvent Effect Modeling and Reaction Pathway Prediction

For the synthesis of this compound, the choice of solvent would be critical. A polar aprotic solvent might be favored for the nucleophilic substitution reaction to solvate the cation without strongly interacting with the nucleophile. Computational models would predict the reaction pathway by comparing the energy profiles of the reaction in different solvents. These models would calculate the solvation energies of the reactants and transition states, thereby predicting the optimal solvent for maximizing the reaction yield and rate. Different reaction pathways, such as alternative side reactions, could also be modeled to predict their likelihood under various solvent conditions.

Table 2: Illustrative Data for Solvent Effect Modeling

| Solvent | Dielectric Constant (ε) | Predicted Relative Reaction Rate |

| Water | 78.4 | Not available |

| Dimethylformamide (DMF) | 36.7 | Not available |

| Acetonitrile | 37.5 | Not available |

| Dichloromethane (DCM) | 8.9 | Not available |

Note: This table illustrates the type of data that would be generated from solvent effect modeling studies. Specific predictive data for the synthesis of this compound is not available in the reviewed sources.

Role in Scaffold Based Chemical Biology and Pre Clinical Research

Design Principles for Piperidine-Containing Scaffolds in Medicinal Chemistry

The design of drug candidates based on the piperidine (B6355638) scaffold is guided by several key principles aimed at optimizing pharmacological activity and pharmacokinetic properties. The piperidine ring, being a saturated heterocycle, offers a distinct advantage over flat, aromatic systems by providing access to three-dimensional chemical space. This non-planar structure allows for more specific and refined interactions with the complex 3D architecture of biological targets like proteins and enzymes.

The introduction of chiral centers and substituents onto the piperidine ring can significantly influence a molecule's biological activity, selectivity, and metabolic stability. researchgate.net Strategic placement of functional groups can modulate physicochemical properties such as lipophilicity and aqueous solubility, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net For instance, the nitrogen atom in the piperidine ring is a key feature; it is often basic and can be protonated at physiological pH, which can facilitate interactions with biological targets and improve water solubility.

In the case of (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride, the scaffold incorporates several strategic design elements:

The Piperidin-4-one Core: The ketone at the 4-position provides a rigid point for substitution and can act as a hydrogen bond acceptor. This core structure is a versatile intermediate for further chemical elaboration. nih.gov

The N-acetic acid Side Chain: The acetic acid group attached to the nitrogen atom offers a crucial point for diversification. It can be converted into amides, esters, or other functional groups, allowing for the exploration of different "exit vectors" for substituents. whiterose.ac.uk This functional handle is instrumental in building libraries of compounds for screening.

Sp³-Rich Character: The saturated nature of the piperidine ring endows it with a three-dimensional character that is increasingly sought after in modern drug discovery to improve selectivity and develop novel intellectual property.

By systematically modifying this scaffold, medicinal chemists can fine-tune the spatial arrangement of pharmacophoric features to achieve optimal binding to a target protein while maintaining favorable drug-like properties. researchgate.net

Exploration of Diverse Functionalizations for Biological Probe Development

The structure of this compound is highly amenable to diverse functionalizations, making it an excellent starting point for the development of biological probes. These probes are essential tools for studying biological processes, visualizing cellular components, and identifying drug targets.

The two primary sites for functionalization on this scaffold are the ketone at the C4-position and the carboxylic acid on the nitrogen-linked side chain.

Modifications at the C4-Position: The ketone can undergo a wide array of chemical reactions. For example, condensation reactions with various aldehydes can yield 3,5-bis(ylidene)-4-piperidone derivatives, which have been investigated for numerous biological activities. nih.gov The ketone can also be converted to an oxime, which can then be further derivatized into esters, or it can be used in reductive amination reactions to introduce new amine-containing substituents. chemrevlett.com

Modifications of the N-acetic acid Group: The carboxylic acid is readily converted into amides through coupling with a diverse range of amines. This is a common strategy in medicinal chemistry to introduce new chemical functionalities and to modulate the properties of the parent molecule. whiterose.ac.uk Esterification is another straightforward modification. Furthermore, the side chain itself can be altered, for instance, by using different haloalkanoic acids in the initial synthesis to vary the linker length between the piperidine nitrogen and the terminal acid group.

These functionalization strategies allow for the attachment of various reporter groups, such as fluorophores (e.g., BODIPY FL), to create fluorescent probes for cell imaging. frontiersin.org By conjugating a fluorophore to the piperidine scaffold, researchers can track the molecule's distribution within cells, providing insights into its localization in specific organelles like the endoplasmic reticulum or mitochondria. frontiersin.org Such probes, derived from bioactive scaffolds, are invaluable for understanding the mechanism of action of the parent compounds.

Strategies for Identifying Potential Biological Targets in vitro

Once a library of compounds is synthesized from a scaffold like this compound, a critical next step is to identify their biological targets. Various in vitro methods are employed to screen these compounds and determine their interactions with specific enzymes, receptors, or cellular pathways.

Enzyme inhibition is a primary mechanism of action for many drugs. openaccesspub.org Assays to measure a compound's ability to inhibit a specific enzyme are a cornerstone of drug discovery. nce.ac.inbiobide.com These assays typically involve incubating the enzyme with its substrate and measuring the rate of product formation in the presence and absence of the test compound.

A common metric derived from these assays is the IC₅₀ value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nce.ac.in A lower IC₅₀ value indicates a more potent inhibitor. The data below illustrates the inhibitory activity of various piperidine derivatives against different enzymes, showcasing the scaffold's potential.

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Piperidine-3-carboxamide derivative (Compound 22a) | HIV-1 Protease | 3.61 nM | nih.gov |

| Benzimidazole-Piperidine Hybrids | Acetylcholinesterase (AChE) | 19.44 µM to 36.05 µM | N/A |

| Benzimidazole-Piperidine Hybrids | Butyrylcholinesterase (BuChE) | 21.57 µM to 39.55 µM | N/A |

This table is interactive. Click on headers to sort.

These assays can be adapted for high-throughput screening (HTS), allowing for the rapid testing of thousands of compounds to identify initial "hits." nce.ac.inbellbrooklabs.com

Many drugs exert their effects by binding to specific receptors on the surface of or within cells. Receptor ligand binding assays are used to measure the affinity of a compound for a particular receptor. giffordbioscience.commtoz-biolabs.com In these assays, a labeled version of a known ligand for the receptor (a radioligand or fluorescent ligand) is competed off by the test compound. labome.comwikipedia.org The ability of the test compound to displace the labeled ligand is a measure of its binding affinity.

Key parameters obtained from these studies include:

Kᵢ (Inhibition Constant): Represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Kᵢ indicates higher binding affinity. giffordbioscience.com

Kₑ (Dissociation Constant): The concentration of a ligand at which half of the receptor population is occupied. giffordbioscience.com

IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of an inhibitor that is required to displace 50% of the specifically bound radioligand. giffordbioscience.com

The following table shows binding affinities for piperidine derivatives at sigma receptors, which are potential targets for central nervous system disorders.

| Compound Type | Target Receptor | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Piperidine derivative | Sigma-1 (σ₁) | 3.64 nM | N/A |

| Piperidine derivative | Histamine H₃ | 7.70 nM | N/A |

| Piperazine (B1678402) derivative (for comparison) | Sigma-1 (σ₁) | 1531 nM | N/A |

This table is interactive. Click on headers to sort.

These studies are crucial for determining both the potency and selectivity of a compound for its intended target versus other off-target receptors. giffordbioscience.com

While biochemical and receptor binding assays are powerful, they test compounds against isolated proteins. Cellular assays provide a more biologically relevant context by using living cells to assess a compound's effect on a biological process. researchgate.net These assays can measure a wide range of cellular responses, including cell viability, proliferation, toxicity, or the activation of specific signaling pathways. youtube.comnih.gov

For initial screening, immortalized non-human cell lines are often used because they are robust and easy to culture in the high-throughput formats required for drug discovery. nih.gov Examples of cellular assays include:

Cytotoxicity Assays: These measure the degree to which a compound is toxic to cells. For example, compounds derived from 3,5-bis(ylidene)-4-piperidones have been evaluated for their antiproliferative properties against various cancer cell lines. nih.gov

Reporter Gene Assays: In these systems, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. The activity of the reporter provides a readout of the signaling pathway's activation or inhibition. nih.gov

Antimicrobial Assays: For developing antibacterial or antifungal agents, compounds are tested for their ability to inhibit the growth of various microbial strains. Piperidin-4-one derivatives have been screened for such activity. researchgate.net

The transition from 2D monolayer cell cultures to 3D cell culture models (like spheroids) is becoming more common, as 3D models can better mimic the in vivo environment of tissues. researchgate.netnih.gov

Application as Intermediates for Complex Bioactive Molecule Synthesis

Beyond its direct use in generating screening libraries, this compound and related piperidin-4-ones are highly valued as synthetic intermediates for the construction of more complex bioactive molecules. nih.gov The piperidin-4-one scaffold provides a pre-built heterocyclic core that can be elaborated into a final target molecule through a series of chemical transformations.

One prominent example is the synthesis of analogues of Donepezil, a drug used for the treatment of Alzheimer's disease that contains a piperidine moiety. nih.gov Researchers have used 2-substituted 4-piperidone (B1582916) scaffolds as key building blocks to create new Donepezil-based derivatives, allowing for the exploration of how modifications to the piperidine ring impact acetylcholinesterase inhibition. acs.org

The synthesis of piperidin-4-ones themselves is often achieved through multicomponent reactions like the Mannich condensation, which efficiently brings together an aldehyde, a ketone, and an amine source (like ammonium (B1175870) acetate) to form the heterocyclic ring. chemrevlett.comresearchgate.net Once formed, the 4-oxo group serves as a versatile handle for subsequent reactions. For example, it can be a precursor for creating spirocyclic systems, where another ring is fused at the C4 position. A series of dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines] with promising antiproliferative properties were synthesized from 3,5-bis(ylidene)-4-piperidones via a cycloaddition reaction. nih.gov

The N-acetic acid group of this compound adds another layer of utility, allowing it to be coupled to other complex fragments via amide bond formation, a robust and widely used reaction in the synthesis of pharmaceuticals. This makes the compound a bifunctional linker and scaffold, enabling the assembly of novel, intricate molecular architectures for preclinical evaluation.

Development of Research Tools and Probes in Chemical Biology

The unique structural features of this compound make it a favored starting material for the generation of specialized molecular tools to probe biological pathways and mechanisms of action. The 4-oxo group and the N-acetic acid moiety serve as key points for chemical elaboration, enabling the construction of compound libraries with diverse functionalities.

One of the primary applications of this scaffold is in the synthesis of kinase inhibitors. The piperidone ring can be functionalized to interact with the hinge region of a kinase's ATP-binding pocket, a common strategy in inhibitor design. The acetic acid side chain offers a convenient attachment point for introducing various substituents that can be tailored to target specific kinases, thereby improving potency and selectivity. For instance, derivatives of the 4-piperidone core have been instrumental in the development of inhibitors for a range of kinases implicated in diseases such as cancer and inflammation.

The development of chemical probes from this scaffold allows researchers to investigate the physiological and pathological roles of specific enzymes. These probes are often designed to be highly selective for their target, minimizing off-target effects and providing clearer insights into biological processes. The synthesis of such probes frequently involves the modification of the piperidone ring to enhance binding affinity and the derivatization of the acetic acid group to attach reporter tags, such as fluorescent dyes or biotin, for visualization and pull-down experiments.

The versatility of the this compound scaffold is further demonstrated in its use for creating diverse chemical libraries for high-throughput screening. The amenability of its functional groups to a wide array of chemical transformations facilitates the rapid generation of numerous analogs. This approach is crucial in the initial stages of drug discovery and chemical biology research for identifying hit compounds with desired biological activities.

Below is a table summarizing the key features of this compound that make it a valuable tool in chemical biology:

| Feature | Description | Utility in Probe Development |

| 4-Oxo Group | A ketone functional group on the piperidine ring. | Can be used for further chemical modifications, such as reductive amination or aldol (B89426) condensation, to introduce diverse substituents. |

| N-Acetic Acid Moiety | A carboxylic acid group attached to the nitrogen atom of the piperidine ring. | Provides a handle for amide bond formation, allowing for the attachment of various chemical groups, including reporter tags or pharmacophores. |

| Piperidine Core | A six-membered heterocyclic ring. | Serves as a rigid scaffold that can be functionalized to create three-dimensional diversity in compound libraries. |

Detailed research findings have shown that modifications at the 4-position of the piperidone ring can significantly impact the biological activity of the resulting compounds. For example, the conversion of the ketone to an oxime or a substituted amine can lead to derivatives with altered target-binding profiles. Similarly, the nature of the substituent attached to the N-acetic acid group can influence the compound's cell permeability and pharmacokinetic properties.

The following table presents hypothetical data illustrating how modifications to the this compound scaffold could influence the inhibitory activity against a target kinase:

| Compound | Modification at 4-position | Modification of Acetic Acid | Kinase Inhibition (IC₅₀, nM) |

| Parent Scaffold | Ketone | Carboxylic Acid | >10,000 |

| Derivative 1 | Oxime | Methyl Ester | 5,200 |

| Derivative 2 | N-Benzylamine | Benzyl Amide | 850 |

| Derivative 3 | N-Phenylamine | Phenyl Amide | 320 |

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride and related N-substituted piperidinones often involves multi-step processes that may require protecting groups and generate significant waste. core.ac.ukchemicalbook.com A major challenge is the development of more efficient, atom-economical, and environmentally benign synthetic strategies.

Future research is likely to focus on:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for synthesizing highly functionalized piperidines. nih.gov Designing a novel MCR that directly yields the (4-Oxo-piperidin-1-YL)-acetic acid scaffold from simple, readily available precursors would represent a significant advancement in efficiency and sustainability. nih.gov

Catalytic Approaches: The use of novel catalysts, such as dendrimer-based systems or reusable polymer-anchored complexes, could enhance the efficiency and selectivity of piperidine (B6355638) synthesis. nih.gov Research into acid-mediated cyclization cascades, like the 6-endo-dig reductive hydroamination, provides a pathway for constructing the piperidine core under potentially milder conditions. nih.gov

Flow Chemistry: Continuous flow synthesis offers improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Adapting the synthesis of this compound to a flow-based system could streamline its production, reduce reaction times, and minimize by-product formation.

Advanced Methodologies for Stereoselective Synthesis

The introduction of chiral centers into the piperidine ring can have a profound effect on the biological activity of a molecule. thieme-connect.comthieme-connect.com While the parent this compound is achiral, its derivatives can possess multiple stereocenters. The development of robust stereoselective methods is therefore a critical area of research.

Key challenges and future directions include:

Asymmetric Catalysis: The use of chiral catalysts, particularly those based on transition metals like rhodium, iridium, and gold, has shown great promise in the enantioselective synthesis of piperidine derivatives. nih.govnih.govnih.gov For instance, rhodium-catalyzed C-H insertion reactions can functionalize the piperidine ring with high diastereoselectivity and enantioselectivity. nih.gov Future work will involve designing new ligands and catalytic systems to control the stereochemistry of substitutions on the (4-Oxo-piperidin-1-YL)-acetic acid scaffold.

Chiral Auxiliaries: Employing removable chiral auxiliaries, such as D-arabinopyranosylamine, can guide the stereochemical outcome of reactions. cdnsciencepub.com A domino Mannich-Michael reaction using such an auxiliary has been shown to furnish N-substituted dehydropiperidinones with high diastereoselectivity, which can then be converted into variously substituted piperidines. cdnsciencepub.com

Organocatalysis: The use of small organic molecules as catalysts presents a metal-free alternative for asymmetric synthesis, often with high stereocontrol and lower toxicity. Exploring organocatalytic routes to chiral derivatives of (4-Oxo-piperidin-1-YL)-acetic acid is a promising avenue for sustainable chemical synthesis.

Table 1: Comparison of Advanced Stereoselective Synthesis Methodologies for Piperidine Scaffolds

| Methodology | Catalyst/Auxiliary | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Gold Catalysis | Gold-based catalysts | Sequential cyclization, reduction, and rearrangement | High modularity and flexibility; allows for enantiomeric synthesis. | nih.gov |

| Rhodium Catalysis | Chiral dirhodium tetracarboxylates (e.g., Rh₂(R-TPPTTL)₄) | C-H insertion of donor/acceptor carbenes | Highly diastereoselective for C2 functionalization. | nih.gov |

| Chiral Auxiliary | D-arabinopyranosylamine | Domino Mannich-Michael reaction | High diastereoselectivity; applicable to alkaloid synthesis. | cdnsciencepub.com |

| Three-Component Reaction | Chiral α-methyl benzylamines | Vinylogous Mannich-type reaction (VMR) | Builds complex chiral piperidines from simple materials in few steps. | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and chemistry is rapidly transforming drug discovery and materials science. nih.gov For a scaffold like (4-Oxo-piperidin-1-YL)-acetic acid, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space of its potential derivatives.

Future research will leverage AI for:

De Novo Molecular Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to design novel compounds. nih.gov These models can use the (4-Oxo-piperidin-1-YL)-acetic acid core as a starting scaffold to generate virtual libraries of derivatives with desired physicochemical or predicted biological properties. nih.govchemrxiv.org

Property Prediction: AI/ML algorithms can predict a wide range of properties for virtual compounds, including bioactivity, toxicity, and pharmacokinetic profiles, thereby prioritizing the most promising candidates for synthesis. nih.govspringernature.com This accelerates the design-make-test-analyze cycle and reduces the reliance on costly and time-consuming experimental screening. springernature.com

Scaffold Hopping and Optimization: AI can identify novel core structures (scaffolds) that mimic the biological activity of known compounds while possessing different chemical structures. springernature.com Furthermore, these technologies can suggest specific modifications to the (4-Oxo-piperidin-1-YL)-acetic acid scaffold to optimize its binding affinity to a biological target or improve its drug-like properties. thieme-connect.comresearchgate.net

Exploration of New Chemical Transformations and Reactivity Patterns

The this compound molecule possesses two key reactive sites: the ketone at the C4 position and the N-acetic acid moiety. A significant research challenge is to fully explore the unique reactivity of this scaffold to generate chemical diversity.

Future explorations should include:

Functionalization of the 4-Oxo Position: The ketone group is a versatile handle for a wide range of chemical transformations. Beyond simple reduction to the corresponding alcohol, reactions such as reductive amination, Wittig-type olefination, and the formation of hydrazones or oximes can introduce diverse functional groups. chemrevlett.com For instance, condensation reactions with various aldehydes have been used to create 3,5-bis(ylidene)-4-piperidones, which exhibit interesting biological properties. rsc.org

Modifications of the N-Acetic Acid Side Chain: The carboxylic acid group is readily converted into esters, amides, or other derivatives. This provides a straightforward way to attach different chemical entities, such as pharmacophores, fluorescent tags for biological probes, or linkers for conjugation to larger molecules.

Ring Transformations: Investigating ring expansion or contraction reactions could lead to novel heterocyclic systems. Furthermore, exploring reactions at the α-positions to the ketone (C3 and C5) through enolate chemistry can provide access to a wider range of substituted piperidines. dtic.mil

Uncovering Novel Biological Interactions of Piperidine Scaffolds in Basic Research

The piperidine scaffold is a cornerstone of many clinically used drugs. nih.govresearchgate.net The specific structure of (4-Oxo-piperidin-1-YL)-acetic acid makes it an intriguing tool for basic research aimed at discovering new biological interactions and designing novel bioactive agents.

Key research challenges and opportunities include: